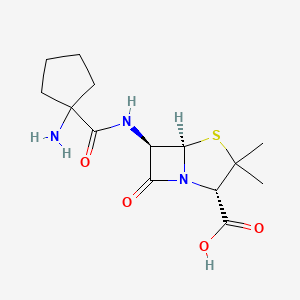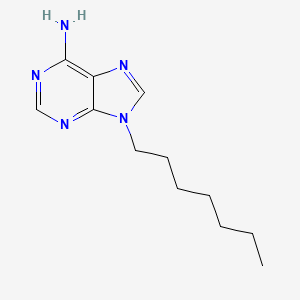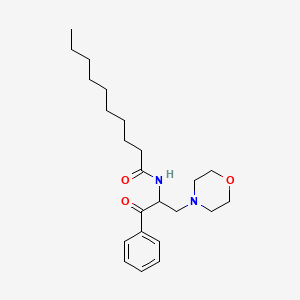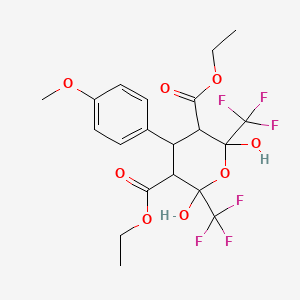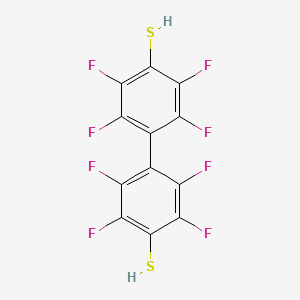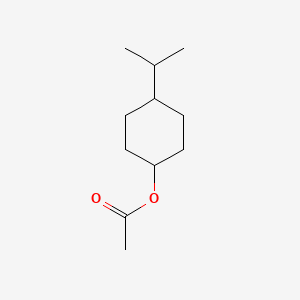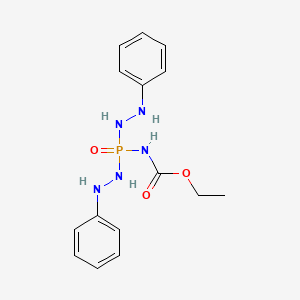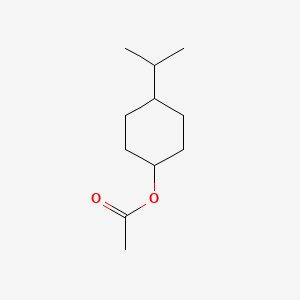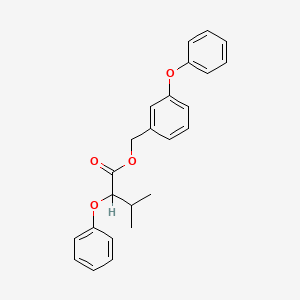
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine is a synthetic nucleoside analog This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine typically involves the fluorination of a protected riboside intermediate. One improved method uses triethylamine trihydrofluoride as a non-corrosive fluorinating agent. The process begins with the protection of the riboside, followed by fluorination and subsequent deprotection steps . This method is suitable for large-scale synthesis and avoids the use of toxic tin reagents .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions and using safer reagents. The use of triethylamine trihydrofluoride in the fluorination step is particularly advantageous due to its non-corrosive nature and high yield .
Análisis De Reacciones Químicas
Types of Reactions
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine undergoes various chemical reactions, including nucleophilic substitution and radical deoxygenation.
Common Reagents and Conditions
Common reagents used in the synthesis include triethylamine trihydrofluoride for fluorination and silanes for radical deoxygenation . The reactions are typically carried out under mild conditions to ensure high yield and purity.
Major Products
The major product of these reactions is the desired nucleoside analog, this compound. By-products are minimized through careful control of reaction conditions and purification steps .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication and cancer cell proliferation . The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .
Comparación Con Compuestos Similares
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: A similar nucleoside analog with a different stereochemistry.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: Another analog with a hypoxanthine base instead of adenine.
Uniqueness
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine is unique due to its specific stereochemistry, which can influence its biological activity and stability. The presence of the fluorine atom enhances its resistance to enzymatic degradation, making it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
166411-50-3 |
|---|---|
Fórmula molecular |
C10H12FN5O2 |
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
[(2R,4R,5S)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6-,10+/m1/s1 |
Clave InChI |
KBEMFSMODRNJHE-DGAHNEANSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



